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molecular formula C8H15N B045190 2-Propylvaleronitrile CAS No. 13310-75-3

2-Propylvaleronitrile

Cat. No. B045190
M. Wt: 125.21 g/mol
InChI Key: YCBOPMITSGZJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04127604

Procedure details

Process according to claim 1, whereby the di-n-propyl acetonitrile is hydrolysed by means of 80% aqueous sulphuric acid, in the proportion of 3 to 5 g of dilute acid/g of nitrile, at a temperature of 80°-85° C., and then the crude di-n-propyl acetamide thus obtained is hydrolysed in the same aqueous sulphuric acid medium in the presence of 1.4 mol of sodium nitrite/mol of nitrile, at a temperature of 40°-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]#[N:6])[CH2:2][CH3:3].S(=O)(=O)(O)[OH:11]>>[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]([NH2:6])=[O:11])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C#N)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(C(=O)N)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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